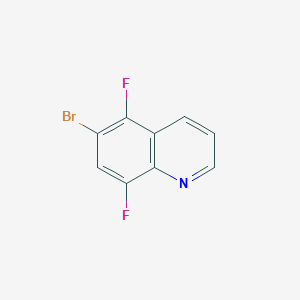

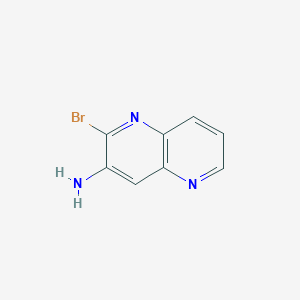

2-Brom-1,5-Naphthyridin-3-amin

Übersicht

Beschreibung

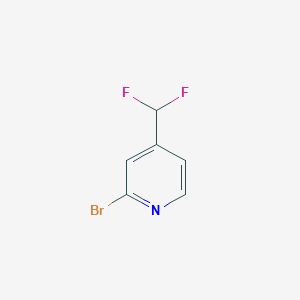

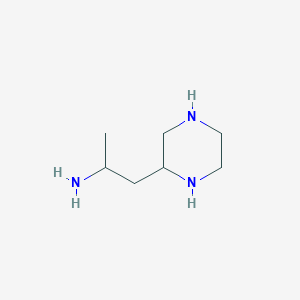

2-Bromo-1,5-naphthyridin-3-amine is a useful research compound. Its molecular formula is C8H6BrN3 and its molecular weight is 224.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Bromo-1,5-naphthyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1,5-naphthyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumor-Eigenschaften

Naphthyridine, einschließlich Derivaten wie 2-Brom-1,5-Naphthyridin-3-amin, wurden auf ihre potenziellen Antitumor-Eigenschaften untersucht. Sie sind dafür bekannt, eine Vielzahl von biologischen Aktivitäten aufzuweisen, die in der Krebstherapie genutzt werden könnten, wie z. B. die Hemmung der Zellproliferation und die Induktion von Apoptose in Krebszellen .

Anti-HIV-Aktivität

Diese Klasse von Verbindungen wurde auch auf ihre Anti-HIV-Eigenschaften untersucht. Die strukturellen Merkmale von Naphthyridinen ermöglichen es ihnen, mit viralen Komponenten zu interagieren, was möglicherweise die Replikation des HIV-Virus hemmt .

Antibakterielle Aktivität

Das antimikrobielle Potenzial von Naphthyridinen ist ein weiterer interessanter Bereich. Diese Verbindungen können so konzipiert werden, dass sie bestimmte bakterielle Enzyme oder Stoffwechselwege angreifen, was einen Weg zu neuen Antibiotika bietet .

Analgetische und entzündungshemmende Wirkungen

Naphthyridine haben sich als vielversprechend für Analgetika und entzündungshemmende Mittel erwiesen. Ihre chemische Struktur ermöglicht es ihnen, biologische Signalwege zu modulieren, die mit Schmerz und Entzündung in Verbindung stehen .

Antioxidative Wirkungen

Die antioxidative Kapazität von Naphthyridinen macht sie zu Kandidaten für die Bekämpfung von oxidativem Stress, der an verschiedenen Krankheiten beteiligt ist, darunter neurodegenerative Erkrankungen .

6. Koordinationschemie und Metallkomplexbildung Naphthyridine können als Liganden in der Koordinationschemie fungieren und Komplexe mit Metallen wie Palladium und Ruthenium bilden. Diese Komplexe haben vielfältige Anwendungen, die von der Katalyse bis zur Materialwissenschaft reichen .

Synthetische Chemie

In der synthetischen Chemie dienen Naphthyridine als Zwischenprodukte und Bausteine für die Synthese komplexerer Moleküle. Ihre Reaktivität mit Alkylhalogeniden wird beispielsweise zur Herstellung verschiedener substituierter Naphthyridinderivate genutzt .

Biochemische Forschungswerkzeuge

Aufgrund ihrer vielfältigen biologischen Aktivitäten können Naphthyridine als Werkzeuge in der biochemischen Forschung verwendet werden, um zelluläre Prozesse und Signalwege zu untersuchen, die für Krankheitszustände und therapeutische Interventionen relevant sind .

Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - Springer Link Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - MDPI Fused 1,5-Naphthyridines: Synthetic Tools and Applications - MDPI

Wirkmechanismus

Target of action

1,5-naphthyridine derivatives are known to exhibit a variety of biological activities , suggesting they interact with multiple targets.

Mode of action

Some 1,5-naphthyridines have been observed to act as ligands, coordinating to metal ions .

Biochemical pathways

The biological activities of 1,5-naphthyridine derivatives suggest they may interact with various biochemical pathways .

Result of action

The biological activities of 1,5-naphthyridine derivatives suggest they may have various effects at the molecular and cellular level .

Biochemische Analyse

Biochemical Properties

2-Bromo-1,5-naphthyridin-3-amine plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It has been observed to interact with enzymes and proteins, forming complexes that can influence their activity. For instance, 2-Bromo-1,5-naphthyridin-3-amine can coordinate with metal ions such as palladium (Pd(II)), forming stable complexes that can modulate enzymatic functions . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of 2-Bromo-1,5-naphthyridin-3-amine on various cell types and cellular processes have been studied to elucidate its impact on cell function. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Bromo-1,5-naphthyridin-3-amine can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it can affect metabolic pathways by interacting with key enzymes, thereby modulating cellular energy production and utilization.

Molecular Mechanism

At the molecular level, 2-Bromo-1,5-naphthyridin-3-amine exerts its effects through various mechanisms. One of the primary modes of action is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecules, leading to downstream effects on cellular processes . For instance, 2-Bromo-1,5-naphthyridin-3-amine can inhibit certain kinases, thereby affecting signal transduction pathways and altering cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-1,5-naphthyridin-3-amine have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromo-1,5-naphthyridin-3-amine remains stable under specific conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism, highlighting the importance of temporal dynamics in its biochemical analysis.

Dosage Effects in Animal Models

The effects of 2-Bromo-1,5-naphthyridin-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are crucial for determining the safe and effective use of 2-Bromo-1,5-naphthyridin-3-amine in potential therapeutic applications.

Metabolic Pathways

2-Bromo-1,5-naphthyridin-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic effects.

Transport and Distribution

The transport and distribution of 2-Bromo-1,5-naphthyridin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, 2-Bromo-1,5-naphthyridin-3-amine can be transported into cells via organic cation transporters, influencing its intracellular concentration and biological activity.

Subcellular Localization

The subcellular localization of 2-Bromo-1,5-naphthyridin-3-amine is a critical factor that affects its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.

Eigenschaften

IUPAC Name |

2-bromo-1,5-naphthyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-8-5(10)4-7-6(12-8)2-1-3-11-7/h1-4H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNQVKRXPHKTRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C(=N2)Br)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801302659 | |

| Record name | 2-Bromo-1,5-naphthyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801302659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219022-68-0 | |

| Record name | 2-Bromo-1,5-naphthyridin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219022-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,5-naphthyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801302659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1520637.png)

![Tert-butyl 4-[(1-methoxy-3-methyl-1-oxobutan-2-yl)amino]piperidine-1-carboxylate](/img/structure/B1520638.png)